molecular formula C14H12N2O B2744348 2-(4-Aminophenyl)isoindolin-1-one CAS No. 120972-66-9

2-(4-Aminophenyl)isoindolin-1-one

Cat. No.: B2744348
CAS No.: 120972-66-9
M. Wt: 224.263
InChI Key: XMNGQYWDALZQMI-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)isoindolin-1-one (CAS 120972-66-9) is a chemical compound with the molecular formula C14H12N2O and a molecular weight of 224.26 g/mol. This isoindolinone derivative is a member of a class of compounds recognized as a promising scaffold in medicinal chemistry, found in a wide variety of synthetically prepared bioactive compounds . The 1-isoindolinone core is a key structural feature in compounds influencing diverse biological pathways . Researchers value this scaffold for its presence in molecules that have demonstrated activities such as MDM2-p53 inhibitory activity, dopamine receptor affinity, and 5-HT antagonistic/antidepressant effects in scientific studies . Recent research also explores related isoindolinone derivatives as positive ago-allosteric modulators (PAAMs) for receptors like the 5-HT2CR, which is a target for neuropsychiatric disorders . Furthermore, novel hybrids incorporating the isoindoline structure have been synthesized and investigated for their antioxidant and antidiabetic potential, specifically showing inhibitory activity against enzymes like α-glycosidase and α-amylase . As a building block, the 4-aminophenyl functional group on this structure provides a handle for further chemical modification, making it a versatile intermediate for the design and synthesis of novel therapeutic candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions, which recommend storing in a dark place under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNGQYWDALZQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 2 4 Aminophenyl Isoindolin 1 One

Retrosynthetic Analysis for the 2-(4-Aminophenyl)isoindolin-1-one Molecular Framework

Retrosynthetic analysis provides a logical approach to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the C-N bond of the lactam ring and the C-N bond connecting the phenylenediamine moiety to the isoindolinone core.

Primary Disconnections:

C(O)-N bond disconnection: This is a common retrosynthetic step for amides and lactams. This leads back to a 2-substituted benzoic acid derivative and 4-aminoaniline (p-phenylenediamine).

N-Aryl bond disconnection: This breaks the bond between the isoindolinone nitrogen and the aminophenyl group, suggesting a precursor like isoindolin-1-one (B1195906) and a reactive p-substituted aniline (B41778) derivative.

Following these disconnections, two primary synthetic strategies emerge:

Strategy A: Formation of the Lactam Ring as the Key Step

This approach involves reacting a derivative of 2-carboxybenzaldehyde (B143210) or a related precursor with p-phenylenediamine (B122844) or a protected version thereof. The final step would be the cyclization to form the isoindolinone ring.

Strategy B: Attachment of the Aminophenyl Group as the Key Step

This strategy starts with a pre-formed isoindolinone ring, which is then coupled with a p-substituted aniline derivative. This often involves nucleophilic substitution or cross-coupling reactions.

Classical and Established Synthetic Pathways to the Isoindolin-1-one Core Structures

The synthesis of the core isoindolin-1-one ring system is well-established, with several classical methods available. These methods typically involve the cyclization of ortho-substituted benzene (B151609) derivatives.

From 2-Carboxybenzaldehyde: The condensation of 2-carboxybenzaldehyde with primary amines is a direct and widely used method to form N-substituted isoindolinones. organic-chemistry.orgresearchgate.net This reaction proceeds via the formation of an intermediate imine, followed by intramolecular cyclization.

From o-Phthalaldehyde (B127526): The reaction of o-phthalaldehyde with primary amines can also yield isoindolinones. researchgate.netclockss.org

Reduction of Phthalimides: The selective reduction of one of the carbonyl groups of a phthalimide (B116566) derivative is a common route to isoindolinones.

From 2-Bromobenzamides: Intramolecular cyclization of 2-bromobenzamides can be achieved through various catalytic methods. mdpi.com

Lithiation-based methods: Directed ortho-lithiation of N-benzylbenzamides followed by cyclization offers another versatile approach to the isoindolinone core. beilstein-journals.org

Starting MaterialReagents/ConditionsKey Features
2-CarboxybenzaldehydePrimary amine, often with a dehydrating agent or under heatingDirect, one-pot synthesis. organic-chemistry.orgresearchgate.net
o-PhthalaldehydePrimary amineCan lead to mixtures of products. researchgate.netclockss.org
N-Substituted PhthalimidesReducing agents (e.g., NaBH4, Zn/AcOH)Selective reduction is key.
2-BromobenzamidesTransition metal catalysts (e.g., Pd, Cu)Allows for functional group tolerance. mdpi.com
N-BenzylbenzamidesStrong base (e.g., t-BuLi) followed by an electrophileVersatile for introducing substituents. beilstein-journals.org

Targeted Approaches for Incorporating the 4-Aminophenyl Substituent

The introduction of the 4-aminophenyl group onto the isoindolinone nitrogen can be achieved through several targeted strategies. These methods often involve either direct condensation with an amine precursor or the formation of the amine functionality in a later step.

Condensation Reactions with Amine Precursors

This is the most direct approach, where a suitable isoindolinone precursor is reacted with p-phenylenediamine. mdpi.com

A common method involves the condensation of 2-formylbenzoic acid with p-phenylenediamine. This three-component reaction, often performed under mild conditions, can lead to the desired product in good yields. mdpi.com Microwave-assisted synthesis has been shown to accelerate this reaction. mdpi.com

Nitro Group Reduction Strategies for Amine Formation

An alternative to using p-phenylenediamine directly is to employ a precursor containing a nitro group, which is later reduced to the amine. This strategy is particularly useful when the free amine is too reactive or leads to side products.

Intramolecular Cyclization Reactions in Isoindolinone Assembly

Intramolecular cyclization is a powerful strategy for constructing the isoindolinone ring system. rsc.orgscilit.commdpi.comacs.orgresearchgate.netacs.orgmdpi.com In the context of this compound synthesis, this can involve the cyclization of an N-(4-aminophenyl)-2-substituted benzamide (B126) derivative. For example, a 2-halobenzamide bearing the 4-aminophenyl group can undergo intramolecular C-N bond formation, often catalyzed by a transition metal like copper or palladium. acs.org

Modern and Sustainable Synthetic Innovations for this compound and its Analogues

Recent advancements in organic synthesis have led to more efficient, sustainable, and atom-economical methods for preparing isoindolinones. rsc.orgscilit.commdpi.comacs.orgresearchgate.netmdpi.comrsc.orgrsc.orgchim.it

Catalytic C-H Activation/Amination: Transition metal-catalyzed C-H activation has emerged as a powerful tool for isoindolinone synthesis. This approach avoids the need for pre-functionalized starting materials. For instance, the intramolecular amination of a C(sp3)-H bond in a 2-alkyl-N-arylbenzamide can be catalyzed by copper complexes. acs.org Palladium-catalyzed dehydrogenative C-H cyclization is another efficient method. rsc.orgnih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a green and mild alternative for synthesizing isoindolinone analogues. acs.orgbohrium.com These reactions often proceed at room temperature and tolerate a wide range of functional groups.

Multicomponent Reactions (MCRs): One-pot MCRs that combine three or more starting materials to form a complex product are highly efficient. Ugi-type MCRs have been employed for the synthesis of complex isoindolinone derivatives. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Microwave-assisted flow synthesis has been successfully applied to the Kabachnik–Fields condensation for preparing N-alkyl-isoindolin-1-one-3-phosphonates, a related class of compounds. mdpi.com

MethodCatalyst/ConditionsAdvantages
C-H Activation/AminationCu or Pd catalystsHigh atom economy, avoids pre-functionalization. acs.orgrsc.orgnih.gov
Photoredox CatalysisOrganic dyes, visible lightMild conditions, green chemistry. acs.orgbohrium.com
Multicomponent ReactionsAcid or base catalysisHigh efficiency, molecular diversity. researchgate.net
Flow ChemistryMicrowave irradiationEnhanced reaction rates, scalability. mdpi.com

Catalytic and Organocatalytic Methodologies

The synthesis of the isoindolinone scaffold, including the specific target this compound, has been significantly advanced through the use of catalytic and organocatalytic methods. These approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical methods.

A prominent catalytic strategy involves the reductive C-N coupling and subsequent intramolecular amidation of 2-carboxybenzaldehyde with an appropriate amine. In the context of synthesizing this compound, this would involve reacting 2-carboxybenzaldehyde with 1,4-phenylenediamine. Research has demonstrated that ultrathin platinum (Pt) nanowires can serve as highly effective catalysts for this transformation, proceeding under a hydrogen atmosphere (1 bar) to afford excellent yields of the N-substituted isoindolinone. organic-chemistry.org This method is notable for its high atom economy and the use of a heterogeneous catalyst that can be easily recovered.

Palladium catalysis is another cornerstone in the synthesis of isoindolinones. While many applications focus on constructing complex derivatives, the fundamental reactions are applicable here. For instance, palladium-catalyzed C-H carbonylation of benzylamines using a CO surrogate like benzene-1,3,5-triyl triformate (TFBen) provides a route to the isoindolinone core. organic-chemistry.org Adapting this to the target molecule would be a multi-step process, likely involving a pre-formed N-(4-aminobenzyl) derivative.

Organocatalysis, which utilizes small organic molecules to accelerate reactions, has also been applied to the asymmetric synthesis of isoindolinone derivatives, primarily for creating chiral centers at the C3 position. Current time information in Vanderburgh County, US.sioc-journal.cn For the synthesis of the achiral this compound, principles from organocatalytic reactions, such as those employing bifunctional catalysts (e.g., Takemoto's catalyst) that can activate both the electrophile and nucleophile, can be adapted to facilitate the key cyclization step under mild conditions. clockss.org N-Heterocyclic carbenes (NHCs) have also been employed to catalyze the synthesis of N-substituted isoindolinones through a tandem imine umpolung-intramolecular aza-Michael addition sequence, followed by oxidation. organic-chemistry.org

Microwave-Assisted Synthesis and Flow Chemistry Applications

Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages for the production of this compound, primarily through accelerated reaction times, improved energy efficiency, and enhanced control over reaction parameters.

Microwave irradiation has been successfully employed to synthesize isoindolinone derivatives rapidly. derpharmachemica.com This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction time from hours to minutes. For instance, a three-component condensation of 2-formylbenzoic acid, an amine, and a dialkyl phosphite (B83602) to form isoindolin-1-one-3-phosphonates has been effectively performed under microwave irradiation, suggesting that the simpler condensation between 2-formylbenzoic acid and 1,4-phenylenediamine would be similarly accelerated. mdpi.comnih.gov One study on related chalcone (B49325) derivatives highlighted that microwave irradiation (180 W) reduced reaction times to 6-8 minutes, achieving high yields. derpharmachemica.com

Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction temperature, pressure, and mixing, making it an ideal platform for process optimization and scale-up. This technology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The microwave-assisted synthesis of N-alkyl-isoindolin-1-one-3-phosphonates has been successfully translated from batch to a continuous flow microwave reactor, demonstrating the feasibility of this approach for producing isoindolinone cores. mdpi.comnih.gov This method allowed for the production of several grams per hour, showcasing the potential for larger-scale, sustainable synthesis. mdpi.com Applying a similar flow process to the synthesis of this compound could provide a safe, efficient, and scalable manufacturing route.

One-Pot and Multi-Component Reaction Sequences

One-pot and multi-component reactions (MCRs) represent highly efficient synthetic strategies that minimize waste and reduce operational complexity by combining multiple reaction steps into a single procedure without isolating intermediates.

An effective one-pot synthesis of N-substituted isoindolin-1-ones has been developed via a reductive amination/lactamization sequence starting from methyl 2-formylbenzoate (B1231588). sioc-journal.cn In this procedure, methyl 2-formylbenzoate is reacted with a primary amine, such as 1,4-phenylenediamine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). The initial reductive amination is followed by a spontaneous intramolecular lactamization to form the final isoindolinone product. For 4-substituted aromatic amines, this transformation can be completed efficiently at room temperature in 1,2-dichloroethane, achieving high yields of up to 96%. sioc-journal.cn

Another powerful one-pot approach involves the indium-mediated reductive condensation of a nitroarene with o-phthalaldehyde. clockss.org To produce this compound, this reaction would utilize 1-nitro-4-aminobenzene (or a protected version) as the nitrogen source. The indium metal facilitates the reduction of the nitro group and subsequent condensation and cyclization in a single pot. This method is notable for its use of a nitro compound directly, bypassing the need to first prepare the corresponding amine.

Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, provide rapid access to molecular complexity. rug.nlbeilstein-journals.orgorganic-chemistry.org The Ugi and Passerini reactions are classic examples of MCRs that can be adapted to form heterocyclic structures. rug.nl A facile one-pot, four-component reaction using methyl 2-formylbenzoate, an amine, an isocyanide, and a carboxylic acid can be designed to produce complex isoindolinone derivatives, highlighting the versatility of MCRs in building this heterocyclic core. researchgate.net

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The optimization of reaction conditions is critical for maximizing product yield, minimizing impurities, and ensuring the economic and environmental viability of the synthesis. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In the one-pot synthesis of N-substituted isoindolin-1-ones from methyl 2-formylbenzoate, the reaction conditions are tailored based on the reactivity of the amine. While 4-substituted aromatic amines react efficiently at room temperature in 1,2-dichloroethane, less reactive 2-substituted amines require heating at reflux in acetonitrile (B52724) in the presence of a base (K₂CO₃) to achieve high yields. sioc-journal.cn This demonstrates a critical optimization parameter based on substrate electronics.

The indium-mediated synthesis of various 2-arylisoindolin-1-ones from o-phthalaldehyde and nitroarenes provides a clear example of how substituent effects influence yield. The reaction conditions—typically indium powder and HCl in aqueous ethanol (B145695) at reflux—are kept consistent while the electronic nature of the substituent on the nitroarene is varied.

Below is a data table illustrating the impact of substituents on the yield in an indium-mediated one-pot synthesis, which provides a model for the optimization of the synthesis of this compound.

Table 1: Yields of 2-Arylisoindolin-1-ones via Indium-Mediated One-Pot Synthesis clockss.org

R-Group on Phenyl RingYield (%)
4-Fluoro85
4-Chloro89
4-Bromo88
4-Methyl82
4-Isopropyl80
2-Fluoro75

This data indicates that electron-withdrawing groups in the para position generally lead to higher yields compared to electron-donating or sterically hindering ortho substituents. For the synthesis of this compound, this suggests that starting with the corresponding 4-nitroaniline (B120555) would likely result in high yields under these optimized conditions.

Advanced Purification and Isolation Techniques for Research-Grade Compounds

Achieving high purity is essential for research-grade chemical compounds to ensure that experimental results are reliable and reproducible. For this compound, several standard and advanced techniques are employed for purification and isolation.

The most common method cited in the literature for purifying isoindolinone derivatives is flash column chromatography. clockss.orgrsc.org This technique separates the target compound from unreacted starting materials and byproducts based on differential adsorption to a stationary phase (typically silica (B1680970) gel). The choice of eluent (mobile phase) is critical for effective separation. For isoindolinones, mixtures of ethyl acetate (B1210297) and a nonpolar solvent like hexane (B92381) or petroleum ether are frequently used. clockss.org The polarity of the eluent is gradually increased to first elute nonpolar impurities and then the desired product.

Recrystallization is another powerful technique for purifying solid compounds. acs.org This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude product is dissolved in a minimal amount of a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is paramount; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. For isoindolinones, solvent systems like chloroform/hexane have been reported. acs.org

For certain reaction outcomes, simpler non-chromatographic methods can be highly effective. Trituration, which involves washing the crude solid product with a solvent in which the desired compound is insoluble but the impurities are soluble, can significantly enhance purity. beilstein-journals.org Washing with a solvent like diethyl ether has been shown to be effective for isolating isoindolin-1-ones. beilstein-journals.org Following collection by suction filtration, the purified solid is typically washed with cold solvent to remove any residual soluble impurities and then dried under vacuum to remove all traces of solvent. nih.gov

Chemical Reactivity and Derivatization Strategies of 2 4 Aminophenyl Isoindolin 1 One

Chemical Transformations of the Isoindolin-1-one (B1195906) Lactam Ring

The isoindolin-1-one core, a bicyclic lactam, presents several avenues for chemical modification. The amide bond within the lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening. However, much of the synthetic utility lies in transformations that maintain the core structure.

The carbonyl group of the lactam can undergo reactions typical of amides, though its reactivity is influenced by the adjacent aromatic ring. Reduction of the lactam carbonyl can be achieved using strong reducing agents like lithium aluminum hydride to yield the corresponding diamine.

Furthermore, the methylene (B1212753) group adjacent to the nitrogen atom can be a site for functionalization. Under specific conditions, such as the use of a strong base, this position can be deprotonated to form an anion, which can then react with various electrophiles. This allows for the introduction of alkyl or other functional groups at this position, expanding the structural diversity of the isoindolin-1-one scaffold. Research into related isoindolinone structures has shown that the amide carbonyl can act as a directing group in transition metal-catalyzed C-H activation, enabling selective functionalization of the aromatic ring. nih.gov

Reactivity of the Primary Amine Functionality on the 4-Aminophenyl Moiety

The primary arylamine group is a key reactive site, enabling a multitude of derivatization strategies through reactions common to anilines.

The primary amine of 2-(4-aminophenyl)isoindolin-1-one readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. Similarly, alkylation can be achieved using alkyl halides, though over-alkylation can be a competing process. Sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are fundamental for modifying the electronic properties and steric bulk of the aminophenyl moiety.

Table 1: Examples of Amine Functionalization Reactions

Reaction Type Reagent Example Product Type
Acylation Acetyl chloride N-(4-(1-oxoisoindolin-2-yl)phenyl)acetamide
Alkylation Methyl iodide 2-(4-(Methylamino)phenyl)isoindolin-1-one

The primary aromatic amine can be converted into a diazonium salt through treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org These diazonium salts are versatile intermediates. They can undergo Sandmeyer-type reactions to introduce a variety of substituents (e.g., halides, cyano groups) or can be used in azo coupling reactions. organic-chemistry.org In azo coupling, the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. This reaction is a cornerstone of dye chemistry. researchgate.netresearchgate.net The reaction mixture for azo coupling is typically maintained at a pH of 4.0 or lower. google.com

The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. jackwestin.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. jackwestin.com The resulting imines can be stable compounds or can serve as intermediates for further transformations, such as reduction to secondary amines. The stability and reactivity of the formed imine depend on the nature of the aldehyde or ketone used. mdpi.comnih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Rings

Both the benzene (B151609) ring of the isoindolinone core and the 4-aminophenyl moiety can undergo aromatic substitution reactions. nih.gov

Electrophilic Aromatic Substitution (EAS): The reactivity of the two rings towards electrophiles differs significantly. The 4-aminophenyl ring is activated towards EAS due to the electron-donating nature of the amino group, which directs incoming electrophiles to the ortho and para positions. wikipedia.orgmakingmolecules.com However, the para position is already substituted. Therefore, substitution is expected to occur primarily at the positions ortho to the amine. The benzene ring of the isoindolinone moiety is generally deactivated towards EAS due to the electron-withdrawing effect of the lactam carbonyl group. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmakingmolecules.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common for these rings unless they are activated by strong electron-withdrawing groups (like a nitro group) ortho or para to a leaving group. libretexts.orgyoutube.com In the absence of such activation, SNAr reactions typically require harsh conditions or the use of very strong nucleophiles. libretexts.org The mechanism for SNAr reactions generally involves the formation of a negatively charged Meisenheimer complex intermediate. libretexts.orgyoutube.com

Metal-Catalyzed Cross-Coupling Reactions for Diversification (e.g., Suzuki, Heck, Sonogashira)

To further diversify the this compound structure, metal-catalyzed cross-coupling reactions are invaluable tools. These reactions typically require the presence of a halide or triflate group on one of the aromatic rings, which can be introduced via Sandmeyer reaction on the diazonium salt derived from the primary amine, or by starting with a halogenated isoindolinone precursor.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an aryl halide. It is a powerful method for forming carbon-carbon bonds and attaching new aryl or vinyl substituents.

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction between an aryl halide and an alkene to form a substituted alkene. organic-chemistry.orglibretexts.orgnih.gov This reaction is highly stereoselective, typically affording the trans product. organic-chemistry.org

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, catalyzed by palladium and typically a copper co-catalyst, to form aryl alkynes. wikipedia.orgvinhuni.edu.vn It is a widely used method for constructing carbon-carbon triple bonds. cetjournal.itnih.govnih.gov

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Reactants Catalyst System Bond Formed
Suzuki Coupling Aryl halide, Organoboron reagent Pd catalyst, Base C(sp²)–C(sp²)
Heck Reaction Aryl halide, Alkene Pd catalyst, Base C(sp²)–C(sp²)

These cross-coupling strategies allow for the modular construction of complex molecules based on the this compound scaffold, making it a highly adaptable building block in medicinal chemistry and materials science.

Chemo-, Regio-, and Stereoselective Functionalization Approaches

The selective functionalization of this compound is crucial for the synthesis of precisely structured derivatives. Control over chemo-, regio-, and stereoselectivity allows for the targeted modification of the molecule to enhance its properties for various applications.

Chemoselectivity in the functionalization of this compound primarily revolves around the differential reactivity of the aromatic amino group and the lactam functionality within the isoindolin-1-one core. The exocyclic primary amine is generally more nucleophilic and susceptible to electrophilic attack than the amide nitrogen. This inherent difference allows for selective reactions such as acylation, alkylation, and sulfonation to occur preferentially at the amino group under controlled conditions. For instance, treatment with acyl chlorides or sulfonyl chlorides in the presence of a mild base will selectively form the corresponding amides or sulfonamides at the 4-amino position, leaving the isoindolin-1-one core intact.

Regioselectivity becomes a key consideration when performing electrophilic aromatic substitution on the aminophenyl ring. The amino group is a potent activating and ortho-, para-directing group. Given that the para position is already substituted by the isoindolin-1-one moiety, electrophilic attack is directed to the positions ortho to the amino group (positions 3' and 5' of the phenyl ring). Halogenation, nitration, and Friedel-Crafts reactions can be controlled to introduce substituents at these specific locations. The choice of reagents and reaction conditions, such as temperature and solvent, can influence the degree of substitution and minimize side reactions.

Stereoselectivity is a critical aspect when modifications are introduced at the C3 position of the isoindolin-1-one ring, which can be a stereocenter. While this compound itself is achiral, derivatization at the C3 position can generate a chiral center. Enantioselective synthesis of 3-substituted isoindolin-1-ones can be achieved through various asymmetric methodologies. These include the use of chiral catalysts in reactions such as asymmetric hydrogenation of 3-ylideneisoindolin-1-ones or diastereoselective reactions employing chiral auxiliaries attached to the starting materials. For example, the use of chiral organocatalysts can facilitate the enantioselective addition of nucleophiles to an activated isoindolin-1-one precursor, leading to the formation of a specific stereoisomer.

The table below summarizes various selective functionalization approaches for isoindolin-1-one scaffolds, which can be adapted for this compound.

Reaction TypeReagents and ConditionsSelectivityResulting Functionalization
N-AcylationAcyl chloride, pyridine, CH2Cl2, 0 °C to rtChemoselectiveSelective acylation of the 4-amino group
N-SulfonylationSulfonyl chloride, triethylamine, CH2Cl2, 0 °C to rtChemoselectiveSelective sulfonylation of the 4-amino group
Electrophilic HalogenationN-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), acetonitrile (B52724), rtRegioselectiveHalogenation at the 3'- and 5'-positions of the aminophenyl ring
Asymmetric AlkylationAlkyl halide, chiral phase-transfer catalyst, baseStereoselectiveEnantioselective alkylation at the C3-position of the isoindolin-1-one ring

Design and Synthesis of Structurally Diverse Analogues and Research Probes

The this compound scaffold serves as a valuable starting point for the design and synthesis of structurally diverse analogues and research probes. The ability to modify both the aminophenyl ring and the isoindolin-1-one core allows for the systematic exploration of structure-activity relationships (SAR) and the development of molecules with tailored biological activities.

The design of novel analogues often focuses on introducing a variety of substituents to probe interactions with biological targets. For example, the amino group can be converted into a wide range of functional groups, including amides, sulfonamides, ureas, and thioureas, by reacting it with corresponding electrophiles. This allows for the introduction of diverse chemical motifs, such as different alkyl and aryl groups, which can influence properties like solubility, lipophilicity, and hydrogen bonding capacity.

Furthermore, the aminophenyl ring can be further functionalized through palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These methods enable the introduction of aryl, heteroaryl, and vinyl groups, significantly expanding the chemical space of the resulting analogues.

The isoindolin-1-one core itself can also be a target for modification. The benzene ring of the isoindolin-1-one can undergo electrophilic substitution, although this is generally less facile than on the electron-rich aminophenyl ring. More commonly, the C3 position is functionalized. For instance, condensation of this compound with aldehydes can yield 3-substituted derivatives.

The synthesis of research probes, such as fluorescently labeled molecules or affinity-based probes, often involves the conjugation of a reporter group or a reactive moiety to the this compound scaffold. The primary amino group is an ideal handle for such conjugations. For example, reaction with an isothiocyanate-functionalized fluorophore would yield a fluorescently tagged derivative that can be used to visualize the localization of the molecule within cells or tissues. Similarly, the introduction of a photoreactive group, such as a benzophenone (B1666685) or an azide, can create a photoaffinity probe for identifying protein targets.

The following table provides examples of the design and synthesis of diverse analogues and probes from isoindolin-1-one precursors.

Analogue/Probe TypeSynthetic StrategyKey ReagentsResulting Structure
Amide LibraryAcylation of the amino group with a diverse set of carboxylic acidsCarboxylic acids, coupling agents (e.g., HATU, EDCI)A library of amides with varying R groups
Biaryl AnaloguesSuzuki cross-coupling of a halogenated derivativeArylboronic acids, Pd catalyst, baseIntroduction of various aryl or heteroaryl groups
Fluorescent ProbeConjugation of a fluorophore to the amino groupFluorescent dye with a reactive group (e.g., NHS ester, isothiocyanate)A fluorescently labeled derivative of the parent compound
Photoaffinity ProbeAcylation of the amino group with a photoreactive linkerPhotoreactive carboxylic acid (e.g., containing a benzophenone moiety), coupling agentsA probe capable of covalently binding to target proteins upon photoactivation

Advanced Spectroscopic and Mechanistic Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases for the compound "this compound," including searches by its CAS Number (120972-66-9), it has been determined that detailed experimental data for the specific spectroscopic and crystallographic analyses requested in the outline are not publicly available.

The search results were consistently confounded with data for the structurally related but chemically distinct compound, 2-(4-aminophenyl)isoindoline-1,3-dione (also known as N-(4-aminophenyl)phthalimide). This latter compound features two carbonyl groups in the isoindoline (B1297411) ring system, unlike the single carbonyl group in the requested this compound.

Due to the strict requirement to focus solely on "this compound" and the absence of specific published research findings for this exact molecule, it is not possible to generate a scientifically accurate article that adheres to the provided outline and includes the requested data tables for the following sections:

Advanced Spectroscopic and Mechanistic Characterization of 2 4 Aminophenyl Isoindolin 1 One

X-Ray Crystallography for Definitive Solid-State Structure Determination and Conformational Insights

Without primary data from experimental characterization, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy. Therefore, the generation of the requested article is not feasible at this time.

Advanced Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)

The purity of 2-(4-Aminophenyl)isoindolin-1-one, a key intermediate in the synthesis of various pharmaceutically active compounds, is critical to ensure the quality and safety of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for the purity assessment and separation of this compound from related substances and impurities.

High-Performance Liquid Chromatography is a cornerstone for the analysis of this compound due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for purity determination and impurity profiling. A typical RP-HPLC method involves a C18 stationary phase, which separates compounds based on their hydrophobicity.

A well-established HPLC method for the determination of this compound and its related substances utilizes a gradient elution to achieve optimal separation of the main component from its impurities. The mobile phase often consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The use of a buffer helps to control the pH and ensure the reproducibility of the retention times.

For instance, a validated HPLC method might employ a gradient system with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. The gradient is programmed to increase the proportion of the organic solvent over time, allowing for the elution of compounds with a wide range of polarities. Detection is typically performed using a UV detector at a wavelength where this compound exhibits maximum absorbance, often around 240-254 nm.

The following table outlines a representative set of parameters for an HPLC method for the purity analysis of this compound:

ParameterValue
Stationary Phase Octadecylsilyl silica (B1680970) gel for chromatography (C18), 5 µm particle size
Column Dimensions 250 mm x 4.6 mm
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
25
30
32
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool for the analysis of this compound, particularly for the identification of volatile and semi-volatile impurities. This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

For GC-MS analysis, the sample is typically dissolved in a suitable organic solvent and injected into the gas chromatograph. The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library.

A typical GC-MS method for the analysis of impurities in this compound would involve a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to increase gradually to facilitate the separation of compounds with different volatilities.

The following table provides an example of GC-MS parameters that could be used for the analysis of this compound:

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with 5% phenyl methyl polysiloxane
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 280 °C
Oven Temperature Program Initial temperature: 100 °C (hold for 2 min)
Ramp: 10 °C/min to 280 °C (hold for 10 min)
MS Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

Theoretical and Computational Chemistry Investigations of 2 4 Aminophenyl Isoindolin 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular and electronic properties. These methods can predict the behavior of 2-(4-aminophenyl)isoindolin-1-one at an atomic level, offering insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. sfu.ca For this compound, DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its most stable three-dimensional structure. semanticscholar.orgnih.gov

Geometry Optimization: The first step in most computational studies is to find the minimum energy structure of the molecule. For N-aryl isoindolinones, this involves optimizing all bond lengths, bond angles, and dihedral angles. Key structural features of interest include the planarity of the isoindolinone core and the dihedral angle between this core and the 4-aminophenyl ring. X-ray crystallography on related compounds, such as 2-(4-hydroxybiphenyl-3-yl)isoindolin-1-one, reveals that the isoindolinone unit is nearly planar, with the N-linked aryl rings being significantly twisted relative to this plane. nih.gov DFT optimization would provide the precise bond parameters and the preferred rotational conformation of the aminophenyl group for an isolated molecule in the gas phase.

Table 1: Predicted Geometrical Parameters for the Isoindolinone Core

ParameterDescriptionTypical Predicted Value (Å or °)
C=OCarbonyl bond length~1.23 Å
C-N (lactam)Lactam C-N bond length~1.38 Å
N-C (aryl)Bond between lactam N and aminophenyl C~1.42 Å
C-C=OAngle within the five-membered ring~108.5°
C-N-CAngle at the lactam nitrogen~112.0°

Vibrational Analysis: Once the geometry is optimized, a vibrational frequency calculation can be performed. This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be compared directly with experimental spectra to confirm the compound's identity and structure. For instance, DFT can accurately predict the characteristic stretching frequency of the lactam carbonyl group (C=O) and the N-H stretching frequencies of the amino group. semanticscholar.org

Electronic Properties: DFT is also used to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. acs.orgnih.gov A smaller gap suggests the molecule is more polarizable and more likely to be reactive. The spatial distribution of these frontier orbitals can identify the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing crucial information about its reactivity in chemical reactions. nih.gov

While DFT is widely used, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher levels of accuracy, albeit at a greater computational cost. These methods are often used to generate benchmark data for more complex systems where experimental data is unavailable. jyu.fi For this compound, high-level ab initio calculations could be used to obtain highly accurate energies for different conformers or to validate the results obtained from various DFT functionals, ensuring the reliability of the computational predictions.

Conformational Analysis and Molecular Dynamics (MD) Simulations

The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. This compound has conformational freedom primarily around the single bond connecting the isoindolinone nitrogen and the aminophenyl ring.

Conformational Analysis: This involves systematically rotating the key dihedral angle to map the potential energy surface and identify low-energy conformers (rotamers). This analysis reveals the most stable orientations of the aminophenyl ring relative to the isoindolinone core and the energy barriers to rotation between them.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular behavior over time. nih.gov By simulating the movement of every atom in the molecule in the presence of solvent and under specific temperature and pressure conditions, MD can explore the accessible conformational space. nih.gov For this compound, an MD simulation could reveal how the molecule flexes and changes shape in an aqueous environment, how solvent molecules interact with it, and the stability of intramolecular hydrogen bonds. Such simulations are crucial for understanding how the molecule might bind to a biological target, as seen in studies of other isoindolinone derivatives binding to enzymes. mdpi.com

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is an invaluable tool for interpreting and predicting spectroscopic data. The synergy between calculated and experimental spectra is often used to confirm molecular structures. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁵N). nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful method for unambiguous signal assignment, especially for complex molecules. researchgate.net A strong linear correlation between the calculated and observed chemical shifts serves as a robust validation of the computed molecular structure.

Table 2: Hypothetical Correlation of Experimental vs. DFT-Predicted ¹³C NMR Chemical Shifts

Carbon AtomHypothetical Experimental Shift (ppm)Predicted Shift (ppm) using GIAO-DFTDeviation (ppm)
C=O (Lactam)168.5169.2+0.7
C (quaternary, aminophenyl)128.0128.6+0.6
C-NH2 (aminophenyl)146.2145.9-0.3
CH2 (Lactam)45.546.1+0.6

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption of light in the UV-visible range. mdpi.com These calculations provide the excitation energies (related to the absorption wavelength, λmax) and the oscillator strengths (related to the absorption intensity). This information is useful for understanding the electronic structure and for interpreting the experimental UV-Vis spectrum of the compound.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. It can be used to explore potential mechanisms for the synthesis of this compound, providing insights that are difficult to obtain experimentally. nih.gov

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This profile reveals the activation energy for each step, allowing chemists to identify the rate-determining step of the reaction. For the synthesis of isoindolinones, which can involve steps like C-H activation, cyclization, or condensation, computational studies can help rationalize why certain reaction conditions are effective and can predict the feasibility of alternative synthetic routes. nih.govnih.govnih.gov Locating the precise geometry of a transition state provides a snapshot of the bond-making and bond-breaking processes, offering a deep understanding of the reaction mechanism at the molecular level.

Structure-Activity Relationship (SAR) Studies Based on Computational Data

For molecules with potential therapeutic applications, understanding the relationship between chemical structure and biological activity is crucial for drug design. Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate a molecule's structural or physicochemical properties with its activity. nih.gov

Computational data is central to modern QSAR, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com In a typical study involving this compound, this compound and a series of its structural analogues would be computationally modeled. A variety of quantum chemical descriptors would be calculated for each molecule.

Table 3: Key Computational Descriptors for QSAR Studies

Descriptor TypeSpecific ExamplesRelevance to Biological Activity
ElectronicHOMO/LUMO energies, Dipole Moment, Atomic ChargesDescribes reactivity, polarity, and ability to form electrostatic interactions.
StericMolecular Volume, Surface Area, Steric Fields (CoMFA)Relates to how the molecule fits into a binding site.
TopologicalConnectivity IndicesQuantifies molecular branching and shape.
HydrophobicityLogP, Hydrophobic Fields (CoMSIA)Influences membrane permeability and hydrophobic interactions with a target.

By correlating these descriptors with experimentally measured biological activity (e.g., enzyme inhibition), a predictive QSAR model can be developed. wisdomlib.org Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. This in silico screening process significantly accelerates the drug discovery cycle. mdpi.com

Advanced Research Applications of 2 4 Aminophenyl Isoindolin 1 One in Chemical Sciences and Materials Technology

Role as a Versatile Synthetic Building Block and Precursor for Complex Organic Molecules

2-(4-Aminophenyl)isoindolin-1-one serves as a valuable starting material for the synthesis of more complex molecular architectures. The presence of a primary amino group on the phenyl ring allows for a variety of chemical transformations, making it a versatile building block.

One of the key applications of this compound is in the synthesis of Schiff bases. Schiff bases, or azomethines, are formed by the condensation of a primary amine with an aldehyde or ketone. iosrjournals.org The reaction of this compound with various aromatic aldehydes leads to the formation of Schiff bases with an isoindolinone moiety. These resulting compounds are often crystalline solids with sharp melting points. iosrjournals.org

These Schiff bases can, in turn, act as intermediates for the synthesis of other heterocyclic systems. For instance, they can be converted into thiazolidin-4-one derivatives by reaction with mercaptoacetic acid. researchgate.net This highlights the role of this compound as a precursor to more complex, multi-ring systems. The general synthetic route is outlined in the table below.

Reactant 1Reactant 2ProductApplication of Product
This compoundAromatic AldehydeSchiff BaseIntermediate for further synthesis
Schiff Base from aboveMercaptoacetic AcidThiazolidin-4-one derivativeBiologically active heterocycles

The isoindolinone skeleton itself is an important building block found in many bioactive organic compounds. clockss.org Various synthetic methods have been developed to access the isoindolinone core, indicating its significance in medicinal chemistry and materials science. nih.govresearchgate.netorganic-chemistry.org

Development of Functional Materials and Polymers

The bifunctional nature of this compound, possessing both a reactive amine and a bulky, thermally stable isoindolinone group, makes it a candidate for the development of functional materials and polymers.

This compound can be utilized as a diamine monomer in polycondensation reactions to synthesize high-performance polymers such as polyamides and polyimides. These polymers are known for their excellent thermal stability and mechanical properties. ncl.res.in

Polyamides: Polyamides are polymers containing repeating amide linkages (-CO-NH-). youtube.comresearchgate.net The synthesis of polyamides can be achieved through the reaction of a diamine with a dicarboxylic acid or its derivative. youtube.comnih.gov The presence of the amino group in this compound allows it to react with dicarboxylic acids to form polyamides. The incorporation of the bulky and rigid isoindolinone unit into the polymer backbone is expected to influence the polymer's properties, such as increasing the glass transition temperature and enhancing thermal stability.

Polyimides: Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal and chemical resistance. mdpi.comnih.gov They are typically synthesized in a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by cyclodehydration to the final polyimide. While direct examples of polyimides from this compound are not extensively detailed in the provided search results, the closely related diamine, 2-(4-aminophenyl)isoindoline-1,3-dione, is used for this purpose. This suggests the potential of this compound to be a valuable monomer for creating novel polyimides with tailored properties. mdpi.com The introduction of the isoindolinone group could potentially improve solubility and processing characteristics without significantly compromising thermal stability. ncl.res.in

Functional additives are substances incorporated into polymers to impart specific properties to the final material. basf.commdpi.combehinpolymerco.comresearchgate.net These can include improvements in thermal stability, flame retardancy, or mechanical strength. basf.com While there is a lack of specific studies detailing the use of this compound as a functional additive, its chemical structure suggests potential in this area. The aromatic and heterocyclic components could contribute to thermal stability and char formation in flame retardant applications. Furthermore, the polar nature of the lactam group might be exploited to modify the surface properties of certain polymers.

Design and Synthesis of Fluorescent Probes and Optical Materials

Fluorescent probes are molecules that exhibit a change in their fluorescence properties in response to a specific analyte or environmental change. nih.gov The design of such probes often involves a fluorophore unit linked to a recognition site. While specific fluorescent probes derived directly from this compound are not explicitly detailed in the provided results, the isoindolinone core is a component of some fluorescent molecules. The rigid and planar nature of the isoindolinone ring system, combined with the potential for derivatization at the amino group, makes it a candidate for the core structure of new fluorescent probes. nih.govmdpi.com The amino group can be functionalized to introduce specific recognition moieties for various analytes.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. nih.gov The structure of this compound contains functional groups capable of participating in such interactions. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), and the aromatic rings can engage in π-π stacking. The amino group provides an additional site for hydrogen bonding. These features suggest that derivatives of this compound could be designed to self-assemble into well-defined supramolecular architectures such as one-dimensional chains or two-dimensional sheets. mdpi.com

Potential as Ligands in Catalysis or Coordination Chemistry

The utility of a molecule as a ligand in coordination chemistry and catalysis is dependent on its ability to donate electron pairs to a metal center. nih.govuci.edu this compound possesses two potential coordination sites: the nitrogen atom of the amino group and the oxygen atom of the carbonyl group.

The primary amino group can be readily converted into an imine through condensation with an aldehyde, leading to the formation of Schiff base ligands. nih.govscirp.orgwordpress.com These Schiff bases can then coordinate to metal ions through the imine nitrogen and potentially other donor atoms present in the aldehyde-derived portion of the molecule. The resulting metal complexes can exhibit catalytic activity in various organic transformations. The isoindolinone moiety, being bulky, can provide a specific steric environment around the metal center, which can influence the selectivity of the catalyzed reaction.

While direct catalytic applications of this compound complexes are not extensively documented in the available literature, the principles of ligand design suggest its potential in this field. nih.gov The synthesis of coordination polymers using ditopic ligands is an area of active research, and the bifunctional nature of this molecule makes it a candidate for the construction of such materials. mdpi.comresearchgate.net

Research into Chemosensing and Biosensing Technologies (In vitro applications)

The fundamental structure of this compound, featuring a fluorescent isoindolinone core and a reactive primary amine, theoretically suggests its potential as a building block for more complex sensor molecules. The amino group can serve as a versatile reaction site for the attachment of specific recognition units (receptors) for analytes of interest, such as metal ions, anions, or biologically relevant molecules. Furthermore, the inherent fluorescence of the isoindolinone moiety could potentially be modulated upon binding of an analyte to the receptor, forming the basis of a "turn-on" or "turn-off" fluorescent sensor.

However, at present, the scientific community has not published specific investigations into the sensing capabilities of this compound itself. Consequently, there are no detailed research findings, performance data, or established protocols for its use in the detection of specific analytes. The exploration of its potential in chemosensing and biosensing remains an open area for future research and development.

Data on Chemosensing and Biosensing Applications of this compound

AnalyteSensing MechanismDetection LimitKey FindingsReference
No specific research data is available for the chemosensing and biosensing applications of this compound.

Molecular Interaction Studies and Biochemical Research Applications of 2 4 Aminophenyl Isoindolin 1 One Excluding Clinical Data

In Silico Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Computational studies, particularly molecular docking, have been instrumental in predicting the binding modes and affinities of 2-(4-Aminophenyl)isoindolin-1-one derivatives with various biological targets. These in silico methods calculate the preferred orientation of a molecule when bound to another to form a stable complex and estimate the strength of the interaction, often expressed as a binding energy score in kcal/mol.

Researchers have virtually screened libraries of isoindolin-1-one (B1195906) derivatives against several key enzymes. For instance, in studies targeting Cyclin-dependent kinase 7 (CDK7), a crucial regulator of transcription and the cell cycle, certain isoindolinone compounds demonstrated high binding affinities, with scores reaching as low as -10.1 kcal/mol. nih.gov These favorable binding energies suggest a strong and stable interaction within the enzyme's active site. nih.gov Similarly, docking studies of isoindolin-1-one derivatives with the urease enzyme have shown binding energies around -6.85 kcal/mol. nih.gov

The predictions from these models highlight specific molecular interactions that stabilize the ligand-protein complex. Common interactions include conventional hydrogen bonds with active site amino acid residues, which are critical for the compound's orientation and binding. nih.gov For example, docking studies of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which share the core isoindoline (B1297411) structure, confirmed a binding mode within the acetylcholinesterase active site similar to that of the established drug donepezil. nih.govnih.gov These computational insights are crucial for rational drug design, allowing for the structural optimization of derivatives to enhance their binding affinity and selectivity for a specific target.

Table 1: Predicted Binding Affinities of Isoindolin-1-one Derivatives from Molecular Docking Studies

Target MacromoleculeIsoindolin-1-one Derivative ClassPredicted Binding Affinity (kcal/mol)Source
Cyclin-dependent kinase 7 (CDK7)Substituted Isoindolin-1-onesUp to -10.1 nih.gov
Butyrylcholinesterase (BuChE)2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives-8.3 to -11.0 nih.gov
SARS-CoV-2 Main Protease2-(4-(aminomethyl)phenyl)isoindoline-1,3-dione Schiff base derivatives-8.1 to -8.7 elsevierpure.com
UreaseSubstituted Isoindolin-1-ones-6.85 nih.gov

In Vitro Enzyme Modulation and Inhibition Studies

Building on computational predictions, in vitro enzymatic assays have confirmed the ability of this compound derivatives to modulate the activity of several important enzymes. These studies measure the concentration of a compound required to inhibit the enzyme's activity by 50% (IC50), providing a quantitative measure of its potency.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Derivatives of the isoindoline-1,3-dione scaffold have been investigated as potential inhibitors of cholinesterases, enzymes central to the cholinergic hypothesis of Alzheimer's disease. nih.govnih.gov A series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives showed significant AChE inhibitory activity, with IC50 values ranging from 0.9 to 19.5 μM, while demonstrating weaker activity against BuChE. nih.gov Another study on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives identified compounds with potent AChE inhibition; for example, a derivative with an ortho-chlorine moiety (compound 4a) exhibited an IC50 of 0.91 μM. nih.govnih.gov Further modifications led to even more potent inhibitors, with a meta-fluoro derivative (compound 4e) and a para-methoxy derivative (compound 4i) showing IC50 values of 7.1 nM and 20.3 nM, respectively. researchgate.net

Histone Deacetylases (HDACs): The N-(2-aminophenyl)benzamide unit, which is structurally related to the 2-(4-Aminophenyl) portion of the title compound, is a known pharmacophore for inhibiting histone deacetylases. nih.gov A series of N-(2-aminophenyl)benzamide derivatives were tested against class I HDACs, showing potent and selective inhibition. One such compound, 24a, displayed IC50 values of 930 nM for HDAC1, 85 nM for HDAC2, and a highly potent 12 nM for the HDAC3-NCoR1 complex. nih.gov However, it was a weak inhibitor of HDAC8, with an IC50 of 4100 nM. nih.gov Another HDAC inhibitor, MS-27-275, which features an N-(2-aminophenyl)benzamide structure, also showed preferential inhibition of HDAC1 (IC50 ≈ 0.3 μM) over HDAC3 (IC50 ≈ 8 μM) and had no activity against HDAC8. nih.gov

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are significant targets in cancer research. nih.gov Virtual screening of isoindolin-1-ones identified them as potential scaffolds for CDK7 inhibitors. nih.gov Inhibition of CDK7 can block both transcription and cell proliferation, offering a precise anti-cancer effect. nih.gov

Other Enzymes: The isoindoline scaffold has been explored for inhibiting other enzymes as well. For example, certain aminoacetylenic isoindoline 1,3-diones were found to be non-selective inhibitors of cyclooxygenase (COX) enzymes, with IC50 values in the range of 3.0-3.6 μM for both COX-1 and COX-2. nih.gov

Table 2: In Vitro Enzyme Inhibition by Isoindolin-1-one and Related Derivatives

EnzymeDerivative ClassReported IC50 ValueSource
Acetylcholinesterase (AChE)2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (m-Fluoro)7.1 nM researchgate.net
Acetylcholinesterase (AChE)2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (o-Chloro)0.91 μM nih.gov
Histone Deacetylase 3 (HDAC3-NCoR1)N-(2-aminophenyl)benzamide derivative (24a)12 nM nih.gov
Histone Deacetylase 2 (HDAC2)N-(2-aminophenyl)benzamide derivative (24a)85 nM nih.gov
Cyclooxygenase-1 (COX-1)Aminoacetylenic isoindoline 1,3-dione (ZM4/ZM5)3.0-3.6 μM nih.gov
Cyclooxygenase-2 (COX-2)Aminoacetylenic isoindoline 1,3-dione (ZM4/ZM5)3.0-3.6 μM nih.gov

Research on Molecular Mechanisms of Biological Interactions

Research into the molecular mechanisms of this compound and its analogs has revealed diverse modes of interaction with biological macromolecules, including both protein binding and DNA interactions.

The primary mechanism of interaction with protein targets, as suggested by extensive molecular docking studies, is binding within enzymatic active sites. nih.govnih.gov This binding is typically stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues, leading to the inhibition of the enzyme's catalytic function.

More distinct mechanisms have been observed in studies investigating the interactions of isoindoline derivatives with nucleic acids. Research on novel phenyl- and pyridyl-substituted isoindolines demonstrated that these compounds can have varied interactions with DNA. nih.gov Certain derivatives were found to bind to DNA as highly potent intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov In contrast, another phenyl-substituted derivative proved to be a strong DNA binding compound but did not intercalate, instead showing a sequence-selective binding profile. nih.gov Interestingly, several other tested isoindoline derivatives did not appear to target DNA at all. nih.gov This diversity in molecular mechanism—ranging from specific enzyme inhibition to various modes of DNA binding—highlights the chemical versatility of the isoindoline scaffold.

Application as a Chemical Probe for Biological Pathway Elucidation (in vitro)

The specific and potent inhibitory activity of certain this compound derivatives against particular enzymes makes them valuable tools as chemical probes for studying biological pathways in vitro. A chemical probe is a small molecule used to selectively inhibit a specific protein, allowing researchers to investigate the protein's function within a cell or biological system.

For example, the development of isoindolin-1-one-based inhibitors selective for CDK7 allows researchers to dissect the specific roles of this kinase in cellular processes. nih.gov By treating cells with such an inhibitor, one can study the downstream consequences of blocking CDK7 activity on global transcription and cell cycle progression, thereby elucidating its role in these fundamental pathways. nih.gov Similarly, the use of N-(2-aminophenyl)benzamide derivatives as selective inhibitors for different HDAC isoforms provides a means to explore the specific functions of HDAC1, HDAC2, and HDAC3 in gene expression and cell fate. nih.govnih.gov Applying these compounds to cell lines and observing the subsequent changes in histone acetylation and gene transcription helps to map the pathways regulated by each specific enzyme.

Cell-Based Research for Investigating Molecular Responses

The biological effects of this compound derivatives have been extensively studied in various in vitro cell lines to investigate their impact on molecular responses, particularly cell proliferation. These studies are crucial for understanding how the enzymatic inhibition observed in biochemical assays translates into a cellular effect.

Derivatives based on the related N-(2-aminophenyl)benzamide scaffold, which are potent HDAC inhibitors, have demonstrated significant anti-proliferative activity against a panel of human cancer cell lines. nih.gov Compound 24a, a selective HDAC3 inhibitor, inhibited the growth of MCF-7 (breast), A549 (lung), DU145 (prostate), and HCT116 (colon) cancer cell lines with IC50 values of 5.4 μM, 5.8 μM, 6.4 μM, and 2.2 μM, respectively. nih.gov This inhibition of cell growth was associated with an increase in histone H3K9 acetylation and an increase in cell death consistent with the induction of apoptosis. nih.gov

Studies on other substituted isoindolines also showed selective anti-proliferative effects. Phenyl-substituted isoindolines 3a and 3b, and pyridyl-substituted isoindoline 3g, were selectively active against the HepG2 liver cancer cell line at micromolar concentrations. nih.gov The investigation into the mechanism of cell death revealed that different derivatives induced distinct molecular responses; for example, compound 3b induced apoptosis, while compound 8c appeared to induce mitotic catastrophe. nih.gov

Table 3: Anti-proliferative Activity of Isoindolin-1-one and Related Derivatives in Human Cancer Cell Lines

Cell LineCancer TypeDerivativeReported IC50 Value (μM)Source
HCT116ColonN-(2-aminophenyl)benzamide (24a)2.2 nih.gov
MCF-7BreastN-(2-aminophenyl)benzamide (24a)5.4 nih.gov
A549LungN-(2-aminophenyl)benzamide (24a)5.8 nih.gov
DU145ProstateN-(2-aminophenyl)benzamide (24a)6.4 nih.gov
HepG2LiverPhenyl-substituted isoindoline (3a, 3b)Micromolar concentrations nih.gov

Structural Biology Insights from Co-crystallization Studies with Target Macromolecules

Structural biology, particularly X-ray crystallography, provides definitive, high-resolution insights into how a molecule binds to its target. nih.gov This is achieved by co-crystallizing the ligand with the target macromolecule and determining the three-dimensional structure of the resulting complex. This information is invaluable for understanding the precise molecular interactions and for advancing structure-based drug design.

Despite the extensive in silico modeling and in vitro testing of this compound and its derivatives, a review of the available scientific literature indicates a lack of published co-crystallization studies for this specific compound bound to a target macromolecule. While the crystal structure of a related derivative, 2-(4-Hydroxybiphenyl-3-yl)isoindolin-1-one, has been determined, this was for the small molecule alone and not in complex with a biological target. nih.gov

The absence of co-crystal structures means that the current understanding of the binding modes of these compounds relies heavily on computational predictions from molecular docking. While these models are powerful, they remain predictions. Future co-crystallization studies would be essential to definitively validate the binding orientations and specific atomic interactions predicted by in silico models, providing a concrete structural basis for the observed enzyme inhibition and cellular activities.

Future Research Directions and Unexplored Avenues for 2 4 Aminophenyl Isoindolin 1 One

Development of Novel and Highly Efficient Green Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemical research. For 2-(4-aminophenyl)isoindolin-1-one, future efforts could focus on moving beyond traditional synthetic methods, which may involve harsh reaction conditions or the use of hazardous reagents. Research in this area could explore:

Catalyst-Free Reactions: Investigating three-component reactions in water, a green solvent, could provide a sustainable and cost-effective synthetic pathway.

Metal-Free Synthesis: The use of iodine in a transition metal-free intramolecular selective oxidative coupling of C(sp³)–H and N–H bonds has been reported for N-aryl-isoindolinones and could be adapted. This approach avoids the use of potentially toxic and expensive heavy metals.

Advanced Exploration of Next-Generation Material Science Applications

The inherent structural features of isoindolinones, including their fluorescent properties, make them attractive candidates for advanced materials. Future research into the material science applications of this compound could include:

Organic Light-Emitting Diodes (OLEDs): The related compound 2-(4-iodophenyl)-1-isoindolinone (B448608) has been noted for its potential application in OLEDs. The amino group in this compound could be leveraged to tune the electronic properties of the material for enhanced performance in OLED devices.

Fluorescent Probes: The isoindolinone scaffold is known to exhibit fluorescence. Research could focus on characterizing the photophysical properties of this compound and its derivatives to develop novel fluorescent probes for cellular imaging and sensing applications.

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms and molecular properties of this compound is crucial for its rational design and application. Future studies should integrate both experimental and computational methods to:

Elucidate Reaction Pathways: Computational studies, such as Density Functional Theory (DFT), can be employed to investigate the mechanisms of synthetic reactions, as has been done for other isoindolinone derivatives.

Predict Molecular Properties: In silico methods can predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs, guiding the design of derivatives with improved drug-like characteristics.

Molecular Docking Simulations: To explore potential biological targets, molecular docking studies can be performed to understand the binding interactions of this compound with various proteins.

Expansion into Novel Areas of Chemical Biology Research as a Molecular Tool

The biological activities of isoindolinone derivatives are well-documented, suggesting that this compound could serve as a valuable molecular tool in chemical biology. Future research could investigate its potential as:

A Scaffold for Drug Discovery: The isoindolinone core is present in several approved drugs. The aminophenyl substituent of the target compound provides a handle for further chemical modification to create libraries of new compounds for screening against various diseases.

A Cell-Penetrating Probe: Isoindolinone derivatives have been shown to act as cell-penetrating probes, which can be used to deliver cargo into cells. The potential of this compound in this capacity warrants investigation.

An Inhibitor of Protein-Protein Interactions: Some N-substituted isoindolinones have been identified as inhibitors of protein-protein interactions. This opens up the possibility of developing this compound-based therapeutics for diseases driven by such interactions.

Strategies for Addressing Current Limitations and Challenges in Scalability and Sustainable Production

For any compound to have a real-world impact, its synthesis must be scalable and sustainable. Future research should address the potential challenges in the production of this compound by:

Optimizing Reaction Conditions: Thorough optimization of reaction parameters such as temperature, solvent, and catalyst loading will be necessary to maximize yield and minimize waste.

Developing Continuous Flow Processes: Transitioning from batch to continuous flow synthesis can offer advantages in terms of safety, efficiency, and scalability.

Utilizing Renewable Starting Materials: Investigating the use of bio-based starting materials could significantly improve the sustainability of the synthetic process.

Identification of New Functional Applications Beyond Currently Established Research Scopes

The versatility of the isoindolinone scaffold suggests that this compound may have applications beyond those currently envisioned. A forward-looking research strategy should include:

High-Throughput Screening: Screening the compound against a wide range of biological targets could uncover unexpected activities and open up new therapeutic avenues.

Exploring Agrochemical Applications: The biological activity of isoindolinones could extend to the agricultural sector, for example, as potential fungicides or herbicides.

Investigating Polymer Chemistry: The amino group on the phenyl ring presents an opportunity for incorporating this molecule into polymer chains, potentially leading to new materials with unique thermal or mechanical properties.

Q & A

Q. How can researchers optimize the synthesis of 2-(4-Aminophenyl)isoindolin-1-one to improve yields and purity?

Methodological Answer: Synthesis optimization typically involves adjusting reaction conditions (e.g., solvent, temperature, catalyst) and purification techniques. For example, palladium-catalyzed cross-coupling reactions using trifluoroborate salts have achieved yields up to 83% for isoindolin-1-one derivatives, with purification via flash chromatography (CH₂Cl₂/CH₃OH gradient elution) . Melting point analysis and spectroscopic validation (¹H/¹³C NMR) are critical for confirming purity .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and electronic environments (e.g., aromatic protons at δ 7.32–8.35 ppm in CDCl₃) .
  • HRMS : For precise molecular weight validation (e.g., m/z calculated for C₁₈H₁₉NO₂: 281.1416) .
  • IR Spectroscopy : To identify functional groups like carbonyl stretches (~1700 cm⁻¹) .

Q. What are the key steps in designing a study to evaluate the biological activity of this compound?

Methodological Answer: A robust design includes:

  • Target Identification : Prioritize biological pathways (e.g., antiviral or enzyme inhibition) .
  • In Vitro Assays : Use acetylcholinesterase inhibition assays or cell-based antiviral models (e.g., EV-A71) .
  • Dose-Response Analysis : Establish IC₅₀ values and validate reproducibility across triplicate experiments .

Advanced Research Questions

Q. How does X-ray crystallography with SHELX software elucidate the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL refines structural parameters (bond lengths, angles) with high precision (R factor < 0.05). For isoindolin-1-ones, SCXRD data reveal non-planar isoindole cores and hydrogen-bonding networks critical for stability . SHELXTL is preferred for small-molecule refinement due to its robustness in handling twinned data .

Q. How do substituents on the phenyl ring influence the electronic properties and reactivity of isoindolin-1-one derivatives?

Methodological Answer: Substituent effects are studied via:

  • Hammett Constants : Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce electron density at the isoindole carbonyl, altering reactivity in cross-coupling reactions .
  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to correlate substituent position (para vs. meta) with charge distribution .
  • Experimental Validation : Compare reaction yields (e.g., 77% for 4′-methyl vs. 15% for 3′-chloro derivatives) .

Q. What methodologies resolve contradictions in spectral data for isoindolin-1-one derivatives?

Methodological Answer: Contradictions arise from solvent effects or impurities. Mitigation strategies include:

  • Multi-Technique Cross-Validation : Combine NMR, HRMS, and IR to confirm assignments .
  • Crystallographic Validation : Use SCXRD to resolve ambiguous NOE or coupling patterns .
  • Batch Consistency Checks : Replicate syntheses and compare melting points (e.g., 142–144°C for 3′-methoxy derivatives) .

Q. How are 2-aryl isoindolin-1-ones evaluated for antiviral mechanisms against EV-A71?

Methodological Answer: Antiviral studies employ:

  • Plaque Reduction Assays : Quantify viral load inhibition (e.g., 50% reduction at 10 μM) .
  • Time-of-Addition Experiments : Determine if compounds target viral entry or replication .
  • SAR Analysis : Modify substituents (e.g., propylamino vs. dipropylamino) to optimize potency (IC₅₀ from 2.1 to 9.8 μM) .

Q. How does crystallographic data inform the design of isoindolin-1-one derivatives with enhanced bioactivity?

Methodological Answer: SCXRD reveals:

  • Hydrogen-Bonding Motifs : Critical for target binding (e.g., interactions with EV-A71 capsid proteins) .
  • Torsional Angles : Adjust substituents to minimize steric clashes (e.g., 4′-methoxy vs. 2′-fluoro biphenyl derivatives) .
  • Solvent-Accessible Surfaces : Optimize logP values for membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.